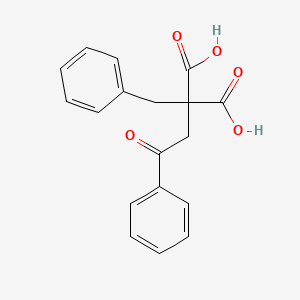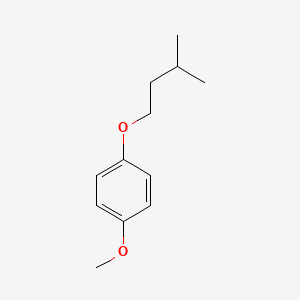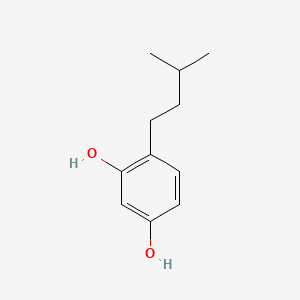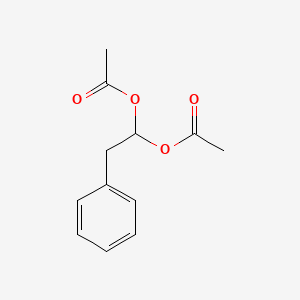![molecular formula C9H16N4O2 B14715164 2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) CAS No. 22718-18-9](/img/structure/B14715164.png)
2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is a chemical compound that belongs to the class of nitriles and hydroxynitriles. This compound is known for its unique structure, which includes both hydroxy and nitrile functional groups. It is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process involves the following steps:
- The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile compound .
Industrial Production Methods
In industrial settings, the compound is typically produced by heating a mixture of aldehydes or ketones with hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium cyanide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is used in several scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) involves the formation of reactive intermediates that can participate in various chemical reactions. The nitrile group is particularly reactive, allowing the compound to undergo nucleophilic addition and substitution reactions. The hydroxy group can also participate in hydrogen bonding, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-2-methylpropanenitrile: Similar in structure but lacks the methylenebis(hydroxyazanediyl) linkage.
2,2′-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile): Contains a phenylene group instead of the methylenebis(hydroxyazanediyl) linkage.
Uniqueness
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is unique due to its dual functional groups, which provide a combination of reactivity and stability not found in similar compounds. This makes it particularly useful in various industrial and scientific applications .
Eigenschaften
CAS-Nummer |
22718-18-9 |
|---|---|
Molekularformel |
C9H16N4O2 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-[[2-cyanopropan-2-yl(hydroxy)amino]methyl-hydroxyamino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H16N4O2/c1-8(2,5-10)12(14)7-13(15)9(3,4)6-11/h14-15H,7H2,1-4H3 |
InChI-Schlüssel |
DEERSNWABRLKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)N(CN(C(C)(C)C#N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)



![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)




